molecular formula C5H9NO B1606829 2-Azetidinone, 3,3-dimethyl- CAS No. 7486-91-1

2-Azetidinone, 3,3-dimethyl-

Cat. No. B1606829
CAS RN: 7486-91-1
M. Wt: 99.13 g/mol
InChI Key: DCAKVVTXKWWUGN-UHFFFAOYSA-N
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Description

2-Azetidinone, 3,3-dimethyl-, also known as DMAD, is a cyclic amide that has gained significant attention in the scientific community due to its diverse range of applications. This compound exhibits unique properties that make it a valuable tool for researchers in the fields of organic chemistry, biochemistry, and medicinal chemistry. In

Scientific Research Applications

Synthetic Methodologies and Chemical Reactions

A Straightforward Approach to 2-Azetidinones :Researchers have developed a method for synthesizing 2-azetidinones from imines and carboxylic acids using dimethyl sulfoxide (DMSO) and acetic anhydride. This method is noted for its simplicity, efficiency, and the ease of isolating the products, highlighting the potential of 2-azetidinones in chemical synthesis (Zarei, 2014).

DMF-Dimethyl Sulfate for β-Lactams Synthesis :Another innovative approach involves using DMF-dimethyl sulfate as a reagent for synthesizing 2-azetidinones, offering advantages such as mild reaction conditions and easy product purification (Jarrahpour & Zarei, 2009).

Pharmacological Applications

Pharmacological Profile of 2-Azetidinones :2-Azetidinones exhibit a broad range of biological activities, including antimicrobial, antifungal, and potential roles as enzyme inhibitors. Their structural moiety has been instrumental in developing drugs with various therapeutic applications (Mehta, Sengar, & Pathak, 2010).

Material Science and Polymer Chemistry

Nylon 3 Synthesis :2-Azetidinone has been utilized in the ring-opening polymerization to synthesize nylon 3, demonstrating the versatility of β-lactams in creating high-molecular-weight, crystalline polymers. This process, catalyzed without metal catalysts, opens new avenues in material science for developing novel polymeric materials (Hongjun et al., 2011).

Safety And Hazards

The compound is classified as flammable, harmful if swallowed, and harmful to aquatic life with long-lasting effects .

  • Future Directions

    • Researchers continue to explore the reactivity and potential uses of azetidines in drug discovery, polymerization, and chiral templates .
  • properties

    IUPAC Name

    3,3-dimethylazetidin-2-one
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C5H9NO/c1-5(2)3-6-4(5)7/h3H2,1-2H3,(H,6,7)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    DCAKVVTXKWWUGN-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1(CNC1=O)C
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C5H9NO
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID70337774
    Record name Pivalolactam
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID70337774
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    99.13 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    3,3-Dimethylazetidin-2-one

    CAS RN

    7486-91-1
    Record name Pivalolactam
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID70337774
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name 3,3-dimethylazetidin-2-one
    Source European Chemicals Agency (ECHA)
    URL https://echa.europa.eu/information-on-chemicals
    Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
    Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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